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Compound of Interest

Compound Name: N-phenyloxolan-3-amine

Cat. No.: B065924

In-Depth Technical Guide to N-phenyloxolan-3-
amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-phenyloxolan-3-amine, a
heterocyclic amine of interest in chemical research and potential drug discovery. This
document details its chemical identity, physicochemical properties, synthesis methodologies,
and available safety information.

Core Compound Information

N-phenyloxolan-3-amine, also known as N-phenyl-tetrahydrofuran-3-amine, is a secondary
amine featuring a phenyl group attached to the nitrogen atom of a tetrahydrofuran ring at the 3-
position. It exists as a free base and as a hydrochloride salt.

Table 1: Chemical Identification
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Identifier .
(Free Base) hydrochloride
) N-phenyloxolan-3-
IUPAC Name N-phenyloxolan-3-amine ] ]
amine;hydrochloride
CAS Number 162851-41-4[1] 1955506-47-4

Molecular Formula

C10H13NO[1]

C10H14CINO

Canonical SMILES

C1COCCINC2=CC=CC=C2

C1COCCINC2=CC=CC=C2.C
I

InChlKey

IAHIMTVWPDQJOM-
UHFFFAOYSA-N[1]

WMXPTYNVGIEQEU-
UHFFFAOYSA-N

Physicochemical Properties

The following tables summarize the key computed physicochemical properties for both the free

base and hydrochloride salt of N-phenyloxolan-3-amine. Experimental data for properties

such as melting and boiling points are not readily available in the public domain.

Table 2: Physicochemical Data of N-phenyloxolan-3-amine (Free Base) - Computed

Property Value
Molecular Weight 163.22 g/mol [1]
Topological Polar Surface Area 21.3 A?[1]
Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 2

Rotatable Bond Count 2

Complexity 132[1]

XLogP3 1.8

Table 3: Physicochemical Data of N-phenyloxolan-3-amine hydrochloride - Computed
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Property Value
Molecular Weight 199.68 g/mol
Topological Polar Surface Area 21.3 A2
Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor Count 1

Rotatable Bond Count 2
Complexity 132

Experimental Protocols: Synthesis of N-
phenyloxolan-3-amine

A specific, detailed experimental protocol for the synthesis of N-phenyloxolan-3-amine is not
extensively documented in publicly available literature. However, based on general principles of
organic synthesis for analogous structures, two primary synthetic routes are proposed:
Reductive Amination and N-Arylation.

Logical Workflow for Synthesis

Caption: Proposed synthetic pathways to N-phenyloxolan-3-amine.

Method 1: Reductive Amination of Tetrahydrofuran-3-
one

This is a widely used method for forming C-N bonds.
Reaction Scheme:

Detailed Protocol:

e Imine Formation:

o To a solution of tetrahydrofuran-3-one (1.0 eq) in a suitable solvent (e.g., dichloromethane
or 1,2-dichloroethane), add aniline (1.0-1.2 eq).
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o An acid catalyst, such as acetic acid or titanium(1V) isopropoxide, can be added to
facilitate the reaction.

o The reaction mixture is stirred at room temperature, and the formation of the imine
intermediate can be monitored by techniques like TLC or GC-MS. Water is a byproduct
and may be removed using a Dean-Stark apparatus or a drying agent like magnesium
sulfate to drive the equilibrium towards the imine.

e Reduction:

o Once the imine formation is complete, a reducing agent is added to the reaction mixture.
Sodium triacetoxyborohydride (NaBH(OAC)s) is a mild and effective choice for reductive
aminations. Other reducing agents like sodium cyanoborohydride (NaBH3CN) can also be
used.

o The reaction is typically stirred at room temperature until the imine is fully consumed.
o Work-up and Purification:

o The reaction is quenched by the addition of an aqueous basic solution (e.g., saturated
sodium bicarbonate).

o The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

o The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
filtered, and concentrated under reduced pressure.

o The crude product is then purified by column chromatography on silica gel to yield pure N-
phenyloxolan-3-amine.

Method 2: N-Arylation of 3-Aminotetrahydrofuran

This method involves the formation of a bond between the nitrogen of 3-aminotetrahydrofuran
and a phenyl group, typically from an aryl halide, using a metal catalyst. The Buchwald-Hartwig
amination is a common example.

Reaction Scheme:
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Detailed Protocol:
e Reaction Setup:

o In an oven-dried flask, combine 3-aminotetrahydrofuran (1.0-1.2 eq), phenyl bromide (1.0
eq), a palladium catalyst (e.g., Pdz(dba)s), a suitable phosphine ligand (e.g., BINAP or
Xantphos), and a base (e.g., sodium tert-butoxide or cesium carbonate).

o The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
o An anhydrous solvent, such as toluene or dioxane, is added.
e Reaction:
o The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C.
o The progress of the reaction is monitored by TLC or LC-MS.
o Work-up and Purification:

o After completion, the reaction mixture is cooled to room temperature and filtered through a
pad of celite to remove the catalyst.

o The filtrate is concentrated, and the residue is taken up in an organic solvent and washed

with water and brine.
o The organic layer is dried, filtered, and concentrated.

o The crude product is purified by column chromatography.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the peer-reviewed scientific literature detailing the
biological activity or the signaling pathways associated with N-phenyloxolan-3-amine. While
the tetrahydrofuran moiety is present in some biologically active molecules and drugs, and N-
aryl amines constitute a broad class of compounds with diverse pharmacological properties,
the specific effects of combining these two structural features in N-phenyloxolan-3-amine
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have not been reported. Further research is required to elucidate any potential pharmacological
or toxicological profile.

Safety Information

Detailed toxicological data for N-phenyloxolan-3-amine is not available. However, based on
the constituent parts of the molecule (aniline and tetrahydrofuran), some general precautions
should be taken. Aniline is a known toxic substance, and tetrahydrofuran can cause irritation.
Therefore, it is recommended to handle N-phenyloxolan-3-amine with appropriate personal
protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-
ventilated area or a fume hood. For detailed safety information, it is advisable to consult the
Safety Data Sheet (SDS) from the supplier.

Disclaimer: This document is intended for informational purposes for a scientific audience and
does not constitute medical or safety advice. All laboratory work should be conducted with
appropriate safety precautions and under the supervision of a qualified professional.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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